![molecular formula C15H24N2O2 B13875357 [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a methanol group and a 4-aminophenoxypropyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol typically involves the following steps:
Formation of the 4-aminophenoxypropyl intermediate: This can be achieved by reacting 4-aminophenol with 3-chloropropanol under basic conditions.
Coupling with piperidine: The 4-aminophenoxypropyl intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Polymer Science: It can be incorporated into polymer backbones to modify physical properties.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new therapeutic agents.
Diagnostics: It could be used in the development of diagnostic tools.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Manufacturing: Employed as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
相似化合物的比较
- [1-[3-(4-Hydroxyphenoxy)propyl]piperidin-4-yl]methanol
- [1-[3-(4-Methoxyphenoxy)propyl]piperidin-4-yl]methanol
- [1-[3-(4-Chlorophenoxy)propyl]piperidin-4-yl]methanol
Uniqueness:
- Functional Groups: The presence of the aminophenoxy group distinguishes it from other similar compounds, potentially offering unique binding properties and reactivity.
- Applications: Its specific structure may make it more suitable for certain applications, such as enzyme inhibition or receptor binding, compared to its analogs.
属性
分子式 |
C15H24N2O2 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC 名称 |
[1-[3-(4-aminophenoxy)propyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C15H24N2O2/c16-14-2-4-15(5-3-14)19-11-1-8-17-9-6-13(12-18)7-10-17/h2-5,13,18H,1,6-12,16H2 |
InChI 键 |
RBNTXWPJHZBRRX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CO)CCCOC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B13875274.png)
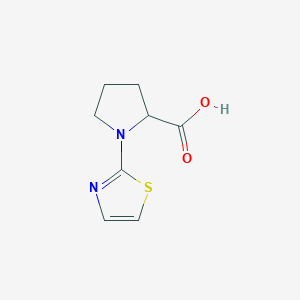
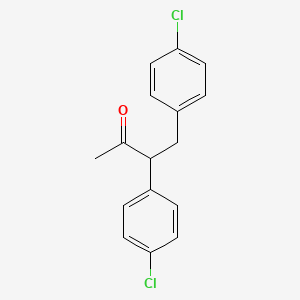
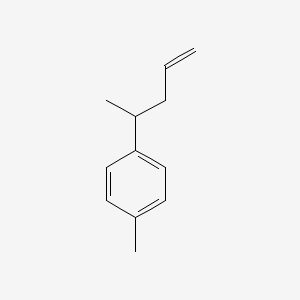

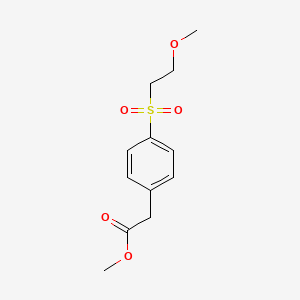
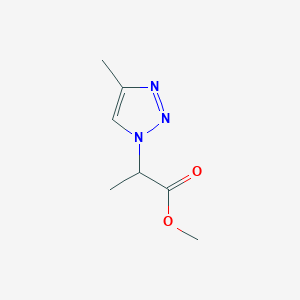
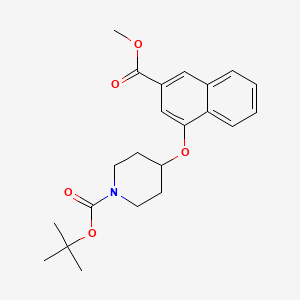

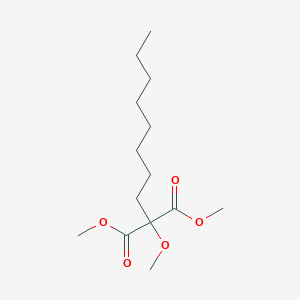

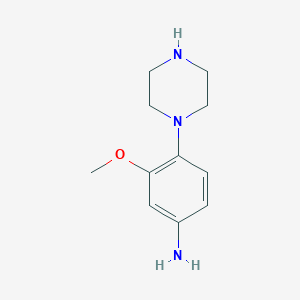
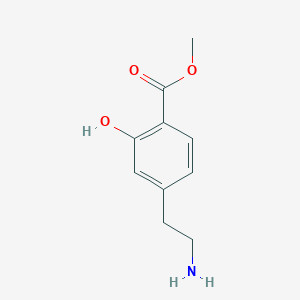
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
